molecular formula C21H19N3O B10998127 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide

Cat. No.: B10998127
M. Wt: 329.4 g/mol
InChI Key: CXOIIVJFNVUKMF-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide is a complex organic compound that features both indole and pyrrole moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with pyrrole-containing compounds under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium or copper, which facilitates the coupling of the indole and pyrrole rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide apart is its unique combination of indole and pyrrole rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(4-pyrrol-1-ylphenyl)propanamide

InChI

InChI=1S/C21H19N3O/c25-21(12-7-16-15-22-20-6-2-1-5-19(16)20)23-17-8-10-18(11-9-17)24-13-3-4-14-24/h1-6,8-11,13-15,22H,7,12H2,(H,23,25)

InChI Key

CXOIIVJFNVUKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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